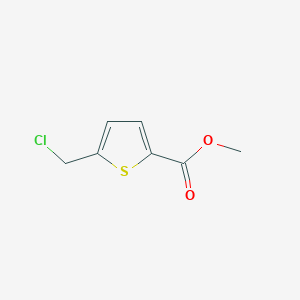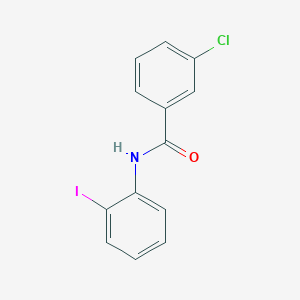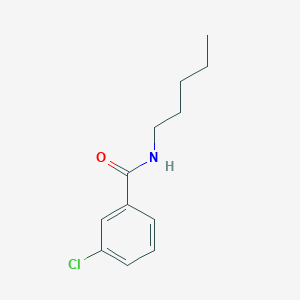
(1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1) is a coordination complex featuring rhodium(I) as the central metal atom, coordinated to two 1,5-cyclooctadiene ligands and two triphenylphosphine ligands. This complex is often used as a catalyst in various organic reactions due to its ability to facilitate hydrogenation, hydrosilylation, and other transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this complex typically involves the reaction of rhodium(I) chloride with 1,5-cyclooctadiene and triphenylphosphine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include heating the mixture to a specific temperature and maintaining an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this complex may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: This complex is known to catalyze several types of reactions, including:
Hydrogenation: Reduction of unsaturated organic compounds.
Hydrosilylation: Addition of silanes to alkenes or alkynes.
Hydroformylation: Conversion of alkenes to aldehydes.
Reductive Alkylation: Formation of carbon-carbon bonds through the reduction of carbonyl compounds.
Common Reagents and Conditions:
Hydrogenation: Molecular hydrogen (H2) and a suitable solvent such as dichloromethane.
Hydrosilylation: Silanes (e.g., triethylsilane) and alkenes or alkynes in the presence of a solvent.
Hydroformylation: Syn gas (CO and H2) and an alkene in the presence of a solvent.
Reductive Alkylation: Aldehydes or ketones and a suitable amine in the presence of hydrogen.
Major Products Formed:
Hydrogenation: Saturated hydrocarbons.
Hydrosilylation: Silylated alkenes or alkynes.
Hydroformylation: Aldehydes.
Reductive Alkylation: Secondary or tertiary amines.
科学的研究の応用
This complex is widely used in scientific research due to its versatility as a catalyst. Its applications include:
Chemistry: Facilitating various organic transformations, such as hydrogenation and hydrosilylation.
Biology: Studying enzyme mechanisms and developing bio-inspired catalysts.
Medicine: Synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Enhancing the efficiency of industrial chemical processes, such as the production of fine chemicals and polymers.
作用機序
The mechanism by which this complex exerts its effects involves the coordination of the rhodium center to the ligands, which facilitates the activation of substrates and the transfer of hydrogen or other groups. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the complex acts by stabilizing transition states and intermediates.
類似化合物との比較
This complex is unique in its combination of ligands and its ability to catalyze a wide range of reactions. Similar compounds include:
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
1,4-Bis(diphenylphosphino)butane: rhodium(I) tetrafluoroborate
These compounds share similarities in their rhodium centers and cyclooctadiene ligands but differ in their ancillary ligands and counterions, which can influence their catalytic properties and applications.
特性
CAS番号 |
35238-97-2 |
|---|---|
分子式 |
C45H44Cl2F6P3Rh- |
分子量 |
965.5 g/mol |
IUPAC名 |
cycloocta-1,5-diene;dichloromethane;rhodium;triphenylphosphane;hexafluorophosphate |
InChI |
InChI=1S/2C18H15P.C8H12.CH2Cl2.F6P.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;2-1-3;1-7(2,3,4,5)6;/h2*1-15H;1-2,7-8H,3-6H2;1H2;;/q;;;;-1; |
InChIキー |
KXYIALYIDNUDRM-UHFFFAOYSA-N |
SMILES |
C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.F[P-](F)(F)(F)(F)F.[Rh] |
正規SMILES |
C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.F[P-](F)(F)(F)(F)F.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B3424471.png)
![2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3424478.png)





